5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate
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Overview
Description
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate is a deuterated form of 5-Acetylamino-6-amino-3-methyluracil, a compound known for its role as a metabolite of caffeine in the human body . This compound is often used in scientific research due to its unique properties and applications in various fields.
Mechanism of Action
Target of Action
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate, also known as N-[6-Amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate, is a metabolite of caffeine . The primary targets of this compound are likely to be the same as those of caffeine, which primarily include adenosine receptors in the central nervous system .
Mode of Action
As a metabolite of caffeine, it may act as an antagonist at adenosine receptors, preventing the action of adenosine and leading to increased arousal and wakefulness .
Biochemical Pathways
The compound is involved in the metabolic pathways of caffeine . It is a product of the breakdown of caffeine in the body, and its presence can indicate the consumption and metabolism of caffeine .
Pharmacokinetics
As a metabolite of caffeine, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized further, and eventually excreted in the urine .
Result of Action
As a metabolite of caffeine, it may contribute to the stimulant effects of caffeine, including increased alertness and decreased fatigue .
Action Environment
Environmental factors such as diet, other medications, and individual genetic factors can influence the action, efficacy, and stability of this compound . For example, the consumption of certain foods or medications can affect the rate at which caffeine is metabolized, which would in turn affect the levels of this compound in the body .
Preparation Methods
The synthesis of 5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate involves several steps. One common method includes the acetylation of 6-amino-3-methyluracil followed by the introduction of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Studied for its role as a metabolite of caffeine and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Acetylamino-6-amino-3-methyluracil-d3 Hydrate can be compared with other similar compounds such as:
5-Acetylamino-6-amino-3-methyluracil: The non-deuterated form, which has similar properties but lacks the deuterium atoms.
1,3,7-Trimethyluric acid: Another caffeine metabolite with different chemical properties and biological effects.
1,3-Dimethyluric acid: A related compound with distinct metabolic pathways and applications.
Properties
IUPAC Name |
N-[6-amino-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3.H2O/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13;/h8H2,1-2H3,(H,9,12)(H,10,14);1H2/i2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWGTUSVPTGHL-MUTAZJQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)NC(=O)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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